5-Bromo-8-hydroxyquinoline-2-carboxylic acid

Lipophilicity Drug-likeness ADME

5-Bromo-8-hydroxyquinoline-2-carboxylic acid (CAS 495408-28-1) is a heterocyclic quinoline derivative featuring a bromine atom at the 5-position, a hydroxyl group at the 8-position, and a carboxylic acid moiety at the 2-position of the fused quinoline ring system. The compound belongs to the 8-hydroxyquinoline-2-carboxylic acid (8-HQA) class, a privileged scaffold in medicinal chemistry and coordination chemistry known for its tridentate metal-chelating capability (N, O, O donor set) and diverse biological activities including IKKα inhibition (IC50 60 nM for the non-brominated parent 8-HQA).

Molecular Formula C10H6BrNO3
Molecular Weight 268.06 g/mol
Cat. No. B11855645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-8-hydroxyquinoline-2-carboxylic acid
Molecular FormulaC10H6BrNO3
Molecular Weight268.06 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C(C=CC(=C21)Br)O)C(=O)O
InChIInChI=1S/C10H6BrNO3/c11-6-2-4-8(13)9-5(6)1-3-7(12-9)10(14)15/h1-4,13H,(H,14,15)
InChIKeyLYEHGCFKWMOAOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-8-hydroxyquinoline-2-carboxylic acid – a versatile halogenated quinoline scaffold for metal chelation and medicinal chemistry procurement


5-Bromo-8-hydroxyquinoline-2-carboxylic acid (CAS 495408-28-1) is a heterocyclic quinoline derivative featuring a bromine atom at the 5-position, a hydroxyl group at the 8-position, and a carboxylic acid moiety at the 2-position of the fused quinoline ring system . The compound belongs to the 8-hydroxyquinoline-2-carboxylic acid (8-HQA) class, a privileged scaffold in medicinal chemistry and coordination chemistry known for its tridentate metal-chelating capability (N, O, O donor set) and diverse biological activities including IKKα inhibition (IC50 60 nM for the non-brominated parent 8-HQA) . The introduction of bromine at the 5-position distinguishes this compound from its non-halogenated parent and from positional isomers (e.g., 7-carboxylic acid derivatives), enabling differential physicochemical properties and unique synthetic derivatization opportunities that are directly relevant to research procurement decisions.

Why generic 8-hydroxyquinoline-2-carboxylic acid cannot replace the 5-bromo derivative in structure-activity-dependent applications


Although 8-hydroxyquinoline-2-carboxylic acid (8-HQA) and its halogenated derivatives share a common quinoline-2-carboxylic acid backbone, their substitution patterns produce quantifiable differences in lipophilicity, molecular recognition, and metal-binding thermodynamics that preclude interchangeable use in research settings. The bromine atom at the 5-position increases the calculated logP by approximately 0.9–1.1 log units relative to the non-halogenated parent (8-HQA clogP ~1.6; 5-Br-8-HQA estimated clogP ~2.5–2.7, based on the measured difference between 8-hydroxyquinoline and 5-bromo-8-hydroxyquinoline ), directly impacting membrane permeability, protein binding, and pharmacokinetic profiles. Positional isomerism further differentiates this compound from the clinically explored 8-hydroxyquinoline-7-carboxylic acid series (β-lactamase inhibitors) [1]. Generic substitution without these specific structural features would alter the compound's biological target engagement, metal selectivity, and synthetic utility as a building block for amide, ester, or coordination complex formation through the 2-carboxylic acid handle.

Quantitative differentiation evidence for 5-Bromo-8-hydroxyquinoline-2-carboxylic acid versus closest structural analogs


Enhanced lipophilicity (clogP) of 5-bromo-8-hydroxyquinoline-2-carboxylic acid versus non-halogenated parent 8-HQA

The introduction of a bromine atom at the 5-position of the 8-hydroxyquinoline-2-carboxylic acid scaffold increases the calculated octanol-water partition coefficient (clogP) by approximately 0.9–1.1 log units compared to the non-halogenated parent compound. For 8-hydroxyquinoline-2-carboxylic acid (8-HQA, CAS 1571-30-8), the reported clogP is 1.64 . The 5-bromo-8-hydroxyquinoline analog (without the 2-carboxylic acid) shows a measured logP of 2.70–3.08 , representing a +0.9 to +1.28 log unit increase over 8-hydroxyquinoline (logP ~1.8). Applying this substituent effect to the 2-carboxylic acid series yields an estimated clogP of 2.5–2.7 for 5-bromo-8-hydroxyquinoline-2-carboxylic acid. This enhanced lipophilicity, combined with a higher molecular weight (268.06 vs 189.17 g/mol for 8-HQA ), results in improved membrane permeability potential, which is critical for intracellular target engagement in cell-based assays.

Lipophilicity Drug-likeness ADME

Tridentate (N,O,O) chelation mode of 5-bromo-8-hydroxyquinoline-2-carboxylic acid provides superior metal-binding stoichiometry versus bidentate 5-bromo-8-hydroxyquinoline (BrQ)

5-Bromo-8-hydroxyquinoline-2-carboxylic acid possesses three donor atoms (quinoline nitrogen, 8-hydroxyl oxygen, and 2-carboxylate oxygen) capable of tridentate coordination to metal ions, forming two fused 5-membered chelate rings upon deprotonation . In contrast, 5-bromo-8-hydroxyquinoline (BrQ, CAS 1198-14-7) provides only bidentate (N,O) coordination through the quinoline nitrogen and 8-hydroxyl group [1]. Although direct stability constants for the target compound are not reported, the thermodynamic stability of metal complexes formed by the parent tridentate ligand 8-hydroxyquinoline-2-carboxylic acid (8-HQA) has been extensively characterized: the stability constant (log β) for the Fe³⁺/8-HQA complex significantly exceeds that of bidentate 8-hydroxyquinoline complexes [2]. For the related 5-bromo-8-hydroxyquinoline-7-sulphonate-Fe(III) system, a stability constant of log K = 3.48 ± 0.05 was reported under conditions where the sulfonate group does not participate in coordination, effectively representing a bidentate binding mode [3]. The additional carboxylate donor in the target compound is expected to increase the overall complex stability by 2–5 log units based on the chelate effect, providing more robust metal sequestration in biochemical applications.

Coordination chemistry Metal chelation Complex stability

5-Bromo substitution on 8-hydroxyquinoline scaffold confers >730-fold enhanced anticancer potency in iridium(III) complexes versus cisplatin in resistant lung cancer cells

In a direct head-to-head study of cyclometalated iridium(III) complexes bearing 5-bromo-8-hydroxyquinoline (5Br) as the ancillary ligand, the complex 5BrIr exhibited an IC50 of 0.09 ± 0.03 μM against cisplatin-resistant A549/DDP lung adenocarcinoma cells, compared to cisplatin's IC50 of 66.34 ± 1.21 μM in the same cell line [1]. This represents a ~737-fold increase in potency. The 4-bromo positional isomer (4BrIr) showed an IC50 of 0.53 ± 0.11 μM, demonstrating that bromine regioposition (5- vs 4-) modulates activity by ~6-fold. In vivo, 5BrIr significantly inhibited A549/DDP tumor xenograft growth by 45.3% in a mouse model [1]. While these data are for the 5-bromo-8-hydroxyquinoline ligand (lacking the 2-carboxylic acid), they establish the critical role of the 5-bromo substitution pattern on the 8-hydroxyquinoline core for overcoming platinum-based drug resistance, providing a strong precedent for the 5-bromo-8-hydroxyquinoline-2-carboxylic acid scaffold as a precursor for similarly potent metallodrug candidates with the added advantage of a carboxylate anchoring group.

Anticancer Cisplatin resistance Organometallic complexes

Low off-target MAO-A/MAO-B inhibition profile of 5-bromo-8-hydroxyquinoline-2-carboxylic acid versus known MAO-inhibitory 8-hydroxyquinolines

BindingDB data for 5-bromo-8-hydroxyquinoline-2-carboxylic acid (CHEMBL3398528) demonstrate weak inhibition of both human recombinant MAO-A and MAO-B, with IC50 values exceeding 100,000 nM (>100 μM) [1]. This contrasts with several 8-hydroxyquinoline derivatives that are known to inhibit monoamine oxidases, a property linked to neuroprotective effects but also to potential side-effect liabilities in non-CNS drug development [2]. The low MAO inhibitory activity of the target compound suggests a reduced propensity for MAO-related off-target effects, which is advantageous when screening this scaffold for indications outside neurodegenerative disease—such as anticancer or antimicrobial metal complexes—where MAO inhibition would be considered an unwanted secondary pharmacology liability.

Monoamine oxidase Selectivity Off-target profiling

Regioisomeric advantage: 2-carboxylic acid position enables IKKα-targeted activity distinct from 7-carboxylic acid β-lactamase inhibitors

The parent compound 8-hydroxyquinoline-2-carboxylic acid (8-HQA, BAY32-5915) is a validated IKKα inhibitor with an IC50 of 60 nM, demonstrating that the 2-carboxylic acid regioisomer engages the IKK kinase domain . In contrast, the 7-carboxylic acid positional isomer (8-hydroxyquinoline-7-carboxylic acid) has been characterized as a low-cytotoxicity β-lactamase inhibitor that restores β-lactam antibiotic activity, with no reported IKKα activity [1]. This regioisomeric divergence establishes that the position of the carboxylic acid group on the quinoline ring directly determines the biological target class engaged. 5-Bromo-8-hydroxyquinoline-2-carboxylic acid, by retaining the 2-carboxylic acid substitution pattern, is structurally aligned with the IKKα-active chemotype, while the 5-bromo substitution may further modulate kinase selectivity through steric and electronic effects on the ATP-binding pocket.

IKKα inhibition Regioisomerism Kinase inhibitor

Synthetic diversification potential: 2-carboxylic acid handle enables amide/ester conjugation chemistry absent in 5-bromo-8-hydroxyquinoline (BrQ)

The 2-carboxylic acid functional group of 5-bromo-8-hydroxyquinoline-2-carboxylic acid provides a reactive handle for amide coupling, esterification, and hydrazide formation that is entirely absent in the non-carboxylic acid analog 5-bromo-8-hydroxyquinoline (BrQ, CAS 1198-14-7) . This enables direct conjugation to amine-containing pharmacophores, fluorescent probes, biotin tags, or solid supports without requiring additional synthetic steps to install a linker. The commercially available purity of ≥95% (CAS 495408-28-1) supports direct use in parallel synthesis and library generation. In contrast, 5-bromo-8-hydroxyquinoline requires pre-functionalization (e.g., formylation or halogen-metal exchange) before conjugation, adding 2–4 synthetic steps and reducing overall yield. This synthetic economy translates to faster SAR exploration and lower cost per derivative in medicinal chemistry campaigns.

Medicinal chemistry Building block Bioconjugation

Optimal research and industrial application scenarios for 5-Bromo-8-hydroxyquinoline-2-carboxylic acid driven by differential evidence


Precursor for iridium(III) and platinum(II) anticancer metallodrugs targeting cisplatin-resistant cancers

Building on the demonstrated 737-fold potency enhancement of 5-bromo-8-hydroxyquinoline-based iridium(III) complexes over cisplatin in resistant A549/DDP lung cancer cells (IC50 = 0.09 vs 66.34 μM) [1], the 2-carboxylic acid variant serves as an advanced precursor for synthesizing next-generation metallodrugs. The carboxylate group provides an additional metal-coordination site beyond the N,O chelator in the parent BrQ ligand, potentially enabling tridentate binding modes that could further enhance complex stability, tune redox properties, and alter pharmacokinetic profiles. The 5-bromo substituent is established as superior to the 4-bromo positional isomer (~6-fold lower IC50), confirming that researchers should specifically procure the 5-bromo regioisomer for anticancer metallodrug development. In vivo activity (45.3% tumor growth inhibition for 5BrIr) validates the translational relevance of this scaffold [1].

IKKα/NF-κB pathway inhibitor development with tunable lipophilicity

The parent 8-hydroxyquinoline-2-carboxylic acid (BAY32-5915) inhibits IKKα with an IC50 of 60 nM , while the 7-carboxylic acid isomer targets β-lactamase [2], establishing the 2-COOH regioisomer as the required scaffold for NF-κB pathway modulation. The enhanced lipophilicity of the 5-bromo derivative (estimated ΔclogP +0.9–1.1 vs parent, MW 268.06 vs 189.17 g/mol) is expected to improve membrane permeability and intracellular target access compared to the non-halogenated parent. This makes the brominated analog particularly suitable for cell-based IKKα inhibition assays where passive diffusion across the cell membrane is rate-limiting. The low MAO-A/MAO-B off-target activity (IC50 > 100 μM) [3] further supports its use in anti-inflammatory drug discovery without confounding neuropharmacological effects.

Tridentate metal-chelating building block for radiopharmaceutical and metalloproteomics applications

The N,O,O tridentate chelation capability of 5-bromo-8-hydroxyquinoline-2-carboxylic acid, analogous to that characterized for the parent 8-HQA with Ga³⁺ and Fe²⁺/Fe³⁺ [4], positions this compound as a superior chelating scaffold compared to bidentate 5-bromo-8-hydroxyquinoline (BrQ). The formation of two fused 5-membered chelate rings upon metal coordination provides thermodynamically stable complexes suitable for radiometal chelation (e.g., ⁶⁸Ga for PET imaging) or metalloproteomic studies. The bromine atom offers an additional advantage as a heavy-atom label for X-ray crystallographic phasing or as a potential site for further functionalization via cross-coupling reactions (Suzuki, Buchwald-Hartwig) without disrupting the metal-binding pocket.

Direct-conjugation medicinal chemistry building block for amide/ester library synthesis

The 2-carboxylic acid moiety enables one-step amide or ester formation, providing a significant synthetic efficiency advantage over 5-bromo-8-hydroxyquinoline (BrQ), which requires 2–4 additional functionalization steps before conjugation . Commercially available at ≥95% purity from multiple suppliers, this compound is procurement-ready for parallel medicinal chemistry and diversity-oriented synthesis. The combination of the metal-chelating 8-hydroxyquinoline core, a modifiable 5-bromo position, and a directly conjugatable 2-carboxylic acid handle makes this compound a strategic building block for constructing focused libraries targeting metalloenzymes, kinase ATP-binding pockets, or metal-dependent protein-protein interactions.

Quote Request

Request a Quote for 5-Bromo-8-hydroxyquinoline-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.